2-Bromo-4-iodobenzyl alcohol
Overview
Description
2-Bromo-4-iodobenzyl alcohol: is an organic compound with the molecular formula C7H6BrIO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and iodine atoms at the 2 and 4 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodobenzyl alcohol typically involves the bromination and iodination of benzyl alcohol derivatives. One common method is the sequential halogenation of benzyl alcohol, where bromination is followed by iodination. The reaction conditions often involve the use of bromine (Br2) and iodine (I2) in the presence of suitable catalysts and solvents .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-iodobenzyl alcohol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the alcohol group to an alkane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution Reactions: Products include substituted benzyl alcohol derivatives.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Products include dehalogenated benzyl alcohol or alkane derivatives.
Scientific Research Applications
Chemistry: 2-Bromo-4-iodobenzyl alcohol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of new drugs and therapeutic agents .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodobenzyl alcohol depends on the specific reactions it undergoes. In substitution reactions, the bromine and iodine atoms act as leaving groups, allowing nucleophiles to attack the benzyl carbon. In oxidation reactions, the alcohol group is oxidized to form aldehydes or carboxylic acids through the transfer of electrons. In reduction reactions, the halogen atoms or the alcohol group are reduced through the gain of electrons .
Comparison with Similar Compounds
- 2-Bromo-5-iodobenzyl alcohol
- 2-Chloro-4-iodobenzyl alcohol
- 2-Fluoro-4-iodobenzyl alcohol
Comparison: 2-Bromo-4-iodobenzyl alcohol is unique due to the specific positions of the bromine and iodine atoms on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
(2-bromo-4-iodophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEXRVNZYXNDDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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